Scoulerine

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Scoulerine is a unique protoberberine alkaloid with a distinct mechanism profile: selective D1/D2 receptor binding (Ki=22/214 nM) without serotonergic off-targets, overt microtubule disruption activating Chk1/Chk2, dual AChE/BACE1 inhibition, and activity against multidrug-resistant P. falciparum (IC50=3.1 µM). Unlike generic berberine or noscapine, Scoulerine's specific substitution pattern and biosynthetic position ensure compound-dependent experimental outcomes. Procure high-purity Scoulerine for targeted research in oncology, neuroscience, and infectious disease.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 6451-73-6
Cat. No. B600698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScoulerine
CAS6451-73-6
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
InChIInChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
InChIKeyKNWVMRVOBAFFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scoulerine (CAS 6451-73-6) for Research Procurement: A Benzylisoquinoline Alkaloid with Distinct Dopaminergic and Cholinergic Target Engagement


Scoulerine (also known as discretamine or (S)-scoulerine, CAS 6451-73-6) is a benzylisoquinoline alkaloid (BIA) belonging to the protoberberine structural class [1]. It is biosynthetically derived from (S)-reticuline via the action of berberine bridge enzyme and serves as a key branch-point intermediate in the biosynthesis of several pharmacologically important alkaloids, including berberine, noscapine, and sanguinarine [2]. Unlike many downstream protoberberine alkaloids which often exhibit broad, non-specific activities, Scoulerine demonstrates a profile characterized by potent antimitotic effects, selective dopaminergic receptor binding, and promising acetylcholinesterase inhibition, making it a compound of significant interest for targeted research in oncology, neuroscience, and infectious disease .

Why Scoulerine (CAS 6451-73-6) Cannot Be Replaced by Generic Protoberberine Alkaloids in Targeted Research


The protoberberine alkaloid class, which includes compounds like berberine, palmatine, and tetrahydropalmatine (THP), is known for its polypharmacology [1]. However, simple substitution of one protoberberine for another is scientifically unjustified due to critical structural and mechanistic divergence at the Scoulerine node. Scoulerine's unique position as a biosynthetic precursor, its specific substitution pattern (3,10-dimethoxy-2,9-diol), and its demonstrated selectivity for dopamine D1/D2 receptors (Kis = 22 and 214 nM, respectively) over serotonin receptors distinguish it from downstream products like berberine or noscapine . Furthermore, its distinct antimitotic mechanism, involving microtubule network disruption and checkpoint kinase activation, contrasts with the primarily DNA-intercalating or topoisomerase-inhibiting activities of other protoberberines [2]. This specificity dictates that experimental outcomes are compound-dependent and cannot be extrapolated from class-level assumptions.

Head-to-Head and Comparative Quantitative Evidence for Scoulerine (CAS 6451-73-6) Selection


Superior Acetylcholinesterase Inhibition: Scoulerine vs. Galanthamine

In a direct comparative study, Scoulerine demonstrated significantly superior acetylcholinesterase (AChE) inhibitory activity relative to the clinically approved Alzheimer's drug, galanthamine [1]. The Minimum Inhibitory Requirement (MIR) value, a measure of the amount of compound needed to achieve significant inhibition, was determined to be 0.0015 nmol for Scoulerine, compared to 0.003 nmol for galanthamine [1].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Selective Dopamine Receptor Binding Profile Differentiates Scoulerine from Broader-Spectrum Protoberberines

Scoulerine exhibits a distinct receptor binding profile characterized by high affinity for dopamine D1 and D2 receptors, while showing no significant binding to serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT2A . This contrasts with the binding profile of another tetrahydroprotoberberine, (±)-tetrahydropalmatine (THP), which displays lower affinity and selectivity for D1 (Ki = 0.42 μM) and D2 (Ki = 0.77 μM) receptors in human putamen [1].

Neuroscience Addiction Dopamine Receptor Receptor Pharmacology

Broader Antiproliferative Spectrum in Solid Tumors Compared to Leukemia-Focused Analogs

Scoulerine demonstrates broad-spectrum antiproliferative activity against both hematological and solid tumor cell lines [1]. In a panel of 46 isoquinoline alkaloids, Scoulerine was one of only four compounds (along with aromoline, berbamine, and parfumidine) to show significant cytotoxic effects, and uniquely was active against both Caco-2 (colon) and Hep-G2 (liver) cancer cell lines [2]. This contrasts with berberine, which, while active in leukemia models, is primarily known for its effects on metabolic pathways and microbial targets rather than direct antimitotic action in solid tumors.

Oncology Cancer Research Antiproliferative Cytotoxicity

Distinct Antimitotic Mechanism: Microtubule Disruption Differentiates Scoulerine from Noscapine's Tubulin Binding

While both Scoulerine and noscapine are known for their antimitotic properties, their mechanisms of action on the microtubule network differ. Scoulerine induces a breakdown of the microtubule network, leading to G2/M arrest and increased phosphorylation of checkpoint kinases Chk1 (Ser345) and Chk2 (Thr68) [1]. Noscapine, conversely, binds to tubulin and alters its conformation, affecting microtubule assembly dynamics without causing complete depolymerization [2]. This mechanistic distinction implies that the two compounds cannot be considered functional analogs for studies investigating mitotic catastrophe or cytoskeletal regulation.

Cell Biology Mitosis Cytoskeleton Anticancer Mechanism

Anti-Infective Potential: Superior Antiplasmodial Activity Against Multidrug-Resistant P. falciparum

Scoulerine has demonstrated antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum [1]. Notably, its activity is retained against the K1CB1 strain, which is resistant to multiple antimalarial drugs [1]. This profile suggests a mechanism of action distinct from that of conventional antifolates, positioning Scoulerine as a valuable research tool for studying resistance mechanisms and validating novel targets in malaria parasites.

Parasitology Malaria Antiplasmodial Drug Resistance

BACE1 Inhibition: A Target Differentiating Scoulerine from Other Alkaloids in Alzheimer's Disease Research

Scoulerine is reported to be an inhibitor of BACE1 (β-site amyloid precursor protein cleaving enzyme 1), a key enzyme in the amyloidogenic pathway of Alzheimer's disease . While quantitative IC50 data for Scoulerine on BACE1 was not found in the primary literature searched, its identification as a BACE1 inhibitor distinguishes it from the majority of protoberberine alkaloids, which are more commonly known for AChE inhibition (as noted in Evidence Item 1) or antimicrobial activity. This dual AChE/BACE1 inhibition potential offers a unique pharmacological profile for investigating multi-target approaches to Alzheimer's therapy.

Alzheimer's Disease BACE1 Amyloid Neurodegeneration

Precision Applications of Scoulerine (CAS 6451-73-6) Grounded in Quantitative Evidence


Target Validation in Dopaminergic Signaling and Addiction Research

Use Scoulerine as a selective chemical probe to dissect dopamine D1 and D2 receptor-mediated pathways in vitro and in vivo. Its high affinity for D1 (Ki = 22 nM) and D2 (Ki = 214 nM) receptors, combined with a lack of activity at 5-HT1A/2A receptors , makes it an ideal tool for behavioral studies of addiction, reward, and motor control where off-target serotonergic effects would confound results. Demonstrated efficacy in blocking methamphetamine-induced conditioned place preference in mice at 5 mg/kg provides a direct in vivo validation of this application .

Mechanistic Studies of Microtubule Catastrophe and Mitotic Checkpoint Signaling

Employ Scoulerine as a unique chemical inducer of microtubule network breakdown to study G2/M phase arrest and the activation of DNA damage checkpoint kinases. Unlike tubulin-binding agents that stabilize or subtly alter microtubule dynamics, Scoulerine causes overt microtubule disruption and robust phosphorylation of Chk1 (Ser345) and Chk2 (Thr68) [1]. This makes it a superior tool for investigating the cellular consequences of catastrophic cytoskeletal failure and the downstream p53-mediated apoptotic response, offering a mechanism distinct from paclitaxel or noscapine [2].

Development of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Utilize Scoulerine as a chemical starting point or reference standard for the rational design of multi-target-directed ligands (MTDLs) for Alzheimer's disease. Its dual activity as a potent acetylcholinesterase inhibitor (MIR = 0.0015 nmol, 2-fold better than galanthamine [3]) and a BACE1 inhibitor provides a validated scaffold for addressing both cholinergic deficits and amyloid pathology. This dual mechanism is a significant advantage for developing therapies that aim to modify disease progression rather than just manage symptoms.

Investigating Novel Antimalarial Mechanisms Bypassing Multidrug Resistance

Deploy Scoulerine in antimalarial drug discovery programs to identify and validate new targets in Plasmodium falciparum. Its retained and slightly improved potency against the multidrug-resistant K1CB1 strain (IC50 = 3.1 µM) compared to the antifolate-sensitive strain (IC50 = 5.4 µM) [4] indicates that its mechanism of action is distinct from conventional antimalarials. This property makes Scoulerine a critical tool for probing pathways essential for parasite survival that are not subject to common resistance mechanisms, potentially leading to the development of drugs active against resistant malaria.

Technical Documentation Hub

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32 linked technical documents
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